molecular formula C22H30N2O4S2 B5213021 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine

2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine

Cat. No. B5213021
M. Wt: 450.6 g/mol
InChI Key: SYDZLBZHUKYWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is a chemical compound that is used in scientific research for its unique properties. It is a complex molecule that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic synthesis reactions, facilitating the formation of new chemical bonds. It may also interact with specific receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. It may also have other effects on the body, such as altering enzyme activity and gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine in lab experiments include its unique properties as a complex molecule and its potential as a catalyst in organic synthesis reactions. However, its limitations include the need for specialized equipment and expertise in its synthesis and handling.

Future Directions

For research on 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It may also be studied for its use in the synthesis of other complex molecules and as a catalyst in organic synthesis reactions.

Synthesis Methods

The synthesis of 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine involves the reaction of mesitylsulfonyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with imidazole in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine has been used in scientific research for a variety of applications. It has been studied for its potential as a catalyst in organic synthesis reactions, as well as its use in the synthesis of other complex molecules. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-propan-2-yl-3-(2,4,6-trimethylphenyl)sulfonylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-15(2)22-23(29(25,26)20-9-7-16(3)8-10-20)11-12-24(22)30(27,28)21-18(5)13-17(4)14-19(21)6/h7-10,13-15,22H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDZLBZHUKYWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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